molecular formula C23H17BrN2O6 B3678329 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B3678329
M. Wt: 497.3 g/mol
InChI Key: BMCRORINFMTHJL-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound that features both nitro and bromo functional groups

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O6/c1-14-2-3-17(12-20(14)26(30)31)21(27)13-32-23(29)16-6-10-19(11-7-16)25-22(28)15-4-8-18(24)9-5-15/h2-12H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRORINFMTHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The starting materials often include 4-methyl-3-nitrobenzaldehyde and 4-bromobenzoic acid. The key steps in the synthesis may include:

    Formation of the ester linkage: This can be achieved through esterification reactions, often using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

    Nitration and bromination:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Reduction of the nitro group: 2-(4-METHYL-3-AMINOPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE.

    Substitution of the bromo group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE: Similar structure but with a chloro group instead of a bromo group.

    2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a fluoro group instead of a bromo group.

Uniqueness

The presence of the bromo group in 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE can impart unique reactivity and binding properties compared to its chloro and fluoro analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

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